molecular formula C14H15N3 B1431454 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-73-7

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1431454
CAS No.: 1403483-73-7
M. Wt: 225.29 g/mol
InChI Key: SBILYRHINIATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol It is known for its unique structure, which includes a cyclopentyl group, a methyl group, and a benzodiazole ring with a carbonitrile substituent

Preparation Methods

The synthesis of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Substitution Reaction: Introduction of the cyclopentyl and methyl groups through substitution reactions.

    Nitrile Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with similar compounds such as:

    1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-methanol: Contains a hydroxyl group instead of a nitrile group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclopentyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILYRHINIATQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.